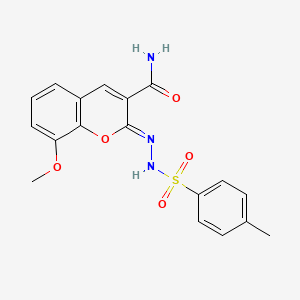

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of tosylhydrazones . Tosylhydrazones are often used in organic synthesis due to their ability to act as precursors to diazo compounds .

Synthesis Analysis

While specific synthesis information for “(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide” was not found, there is a general method for the synthesis of tosylhydrazono derivatives. This involves the cyclization of N-substituted 2-arylhydrazino-carbothioamides with dialkyl acetylenedicarboxylates in absolute ethanol .Molecular Structure Analysis

The molecular structure of tosylhydrazono derivatives has been confirmed by spectroscopic data as well as single-crystal X-ray analyses .Chemical Reactions Analysis

The mechanism of nucleophilic addition and the role of electronic factors in the formation of tosylhydrazono derivatives have been discussed .Applications De Recherche Scientifique

Drug Delivery Systems

(2Z)-8-methoxy-2-[(4-methylbenzenesulfonamido)imino]-2H-chromene-3-carboxamide: (let’s call it HMS1621P18 for brevity) can serve as a promising candidate for drug delivery systems. Here’s why:

- Metal–Organic Supercontainers (MOSCs) : These coordination cages, based on sulfonylcalix4arenes, exhibit well-defined multi-pore architectures with an endo cavity and multiple exo cavities. MOSCs efficiently encapsulate guest molecules, making them suitable for drug delivery . For instance, after loading the drug 4-octyl itaconate (4-OI) inside the endo and exo cavities, 4-OI@Zn-NH-pyr acts as a synergistic therapeutic system for inflammatory macrophages and osteoclasts. Its unique properties, including good solubility and ultrasmall molecular size (<3 nm), allow safe excretion from the body through the kidneys .

Antioxidant Activity

Research has shown that derivatives of HMS1621P18 exhibit antioxidant properties. These compounds can scavenge free radicals and protect cells from oxidative damage. Further studies are needed to explore their potential in preventing oxidative stress-related diseases .

Antibacterial Properties

HMS1621P18 derivatives have demonstrated antibacterial activity. Their synthesis involves reactions with N-(benzenesulfonyl)cyanamide potassium salts and appropriate mercaptoheterocycles. Investigating their efficacy against specific bacterial strains could lead to novel antibacterial agents .

Supramolecular Catalysis

The internal cavities of coordination cages like HMS1621P18 can serve as catalytic sites. By selectively binding reactants, these cages facilitate supramolecular catalysis. Researchers are exploring their potential in various chemical transformations .

Molecular Recognition

Due to their well-defined internal cavities, coordination cages can recognize specific guest molecules. HMS1621P18 may find applications in molecular recognition, such as selective binding of analytes or substrates for sensing purposes .

Stabilization of Reactive Species

The rigid metal–ligand bonds in coordination cages provide stability. HMS1621P18 derivatives could stabilize reactive species, enabling controlled reactions or protecting sensitive intermediates in synthetic chemistry .

Propriétés

IUPAC Name |

(2Z)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-11-6-8-13(9-7-11)27(23,24)21-20-18-14(17(19)22)10-12-4-3-5-15(25-2)16(12)26-18/h3-10,21H,1-2H3,(H2,19,22)/b20-18- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCOOCHAMJMKUPS-ZZEZOPTASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-[(2-Hydroxyphenyl)methylidene]amino]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2496604.png)

![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2496608.png)

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2496609.png)

![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

![2-(3,4-dimethylphenoxy)-N-{[(phenylamino)thioxomethyl]amino}acetamide](/img/structure/B2496613.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)

![1,3-Diethyl 2-methyl-2-[(quinoxalin-2-yl)methyl]propanedioate](/img/structure/B2496620.png)